

# A Technical Guide to the Physicochemical Properties of Chrysosplenetin

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties of **Chrysosplenetin**, a naturally occurring O-methylated flavonol.[1] Found in plants such as Chamomilla recutita and the root of Berneuxia thibetica, this compound has garnered interest for its diverse biological activities, including antiviral and antimalarial properties.[1][2] This guide consolidates key quantitative data, outlines relevant experimental methodologies, and visualizes associated biological pathways to support ongoing research and development efforts.

# **Core Physicochemical Properties**

**Chrysosplenetin**, also known as **Chrysosplenetin** B or 3,6,7,3'-Tetramethylquercetagetin, is classified as a 7-O-methylated flavonoid.[2][3] Its structural and chemical characteristics are fundamental to its behavior in biological and chemical systems.

# **Quantitative Data Summary**

The known physicochemical properties of **Chrysosplenetin** are summarized in the table below. These values are a combination of experimentally determined and computationally predicted data.



Property	Value	Source(s)
Molecular Formula	C19H18O8	[3][4][5][6]
Molecular Weight	374.34 g/mol	[2][5][7][8]
Monoisotopic Mass	374.100167552 Da	[2][8]
Appearance	Yellow powder	[3]
Boiling Point	615.8 ± 55.0 °C (at 760 mmHg)	[3]
Density	1.44 g/cm <sup>3</sup>	[1][3]
Water Solubility	Practically insoluble (Predicted: 0.045 g/L)	[2]
Solubility (Organic)	DMSO: Soluble (100 mg/mL) Methanol: Soluble Other: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone	[6][9][10]
logP (Octanol-Water)	2.4 - 3.1 (Predicted/Computed)	[2][8]
рКа	Characterized as a very weakly acidic compound; no experimental value available.	[2]
UV-Vis λmax	257, 271, 350 nm (in Methanol)	[6]

# **Experimental Protocols & Characterization**

The determination of **Chrysosplenetin**'s properties and its quantification in biological matrices involves a suite of analytical techniques.

## Structural Identification and Elucidation

The definitive identification of **Chrysosplenetin** relies on a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.



#### Methodology:

- Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern, confirming the elemental composition. Electrospray ionization (ESI) is a common source used for analysis.[4][11]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H-NMR and <sup>13</sup>C-NMR are critical for elucidating the precise chemical structure, including the placement of methoxy and hydroxyl groups on the flavonoid backbone.[4][12][13] Two-dimensional NMR techniques (e.g., HMBC) can further confirm structural assignments.[13]

## **Purification and Purity Analysis**

High-performance liquid chromatography is the standard method for analyzing the purity of **Chrysosplenetin** and for its quantification.

- · Methodology:
  - High-Performance Liquid Chromatography (HPLC): A C18 column is typically used as the stationary phase.[12] Detection can be achieved using a Diode-Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD), which allows for the assessment of purity.[4]
  - Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This highly sensitive and specific method is employed for the quantification of Chrysosplenetin in complex biological samples, such as rat plasma.[11][14] The method involves protein precipitation from the plasma, followed by rapid separation on a C18 column and detection using multiple reaction monitoring (MRM) in positive ion mode.[11]
     [12]

# **Spectroscopic Characterization**

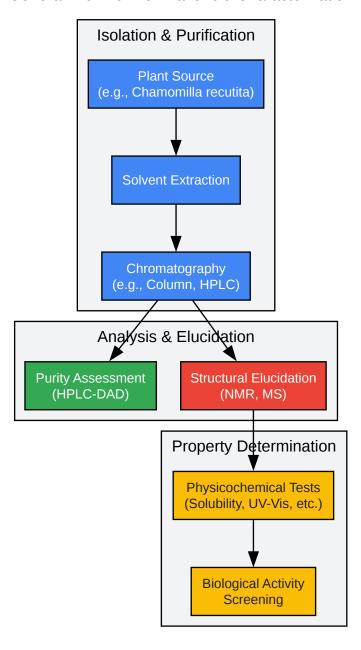
UV-Visible spectroscopy provides information about the electronic conjugation system of the flavonoid.

- Methodology:
  - A solution of Chrysosplenetin is prepared in a suitable solvent, typically methanol.



- The absorbance is measured across the ultraviolet and visible range (e.g., 190-400 nm)
   using a spectrophotometer.[15]
- The resulting spectrum for flavonols like Chrysosplenetin typically shows two major absorption bands: Band I (350-385 nm) and Band II (250-285 nm).[16] The specific maxima (λmax) are characteristic of the structure.[6]

#### General Workflow for Flavonoid Characterization



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A general experimental workflow for flavonoid analysis.

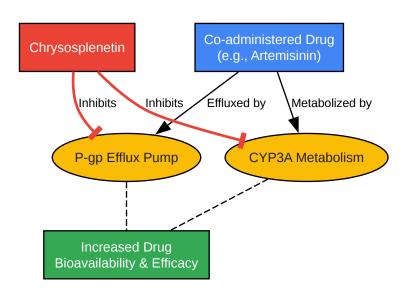
# **Biological Interactions and Signaling Pathways**

**Chrysosplenetin** modulates several key biological pathways, which is of significant interest for drug development. Its interactions can enhance the bioavailability of other drugs and promote specific cellular processes.

# Inhibition of Cytochrome P450 Enzymes and P-glycoprotein

**Chrysosplenetin** has been shown to inhibit drug-metabolizing enzymes and efflux pumps, which has important implications for drug-drug interactions and overcoming multidrug resistance.

- CYP450 Inhibition: It acts as a noncompetitive or uncompetitive inhibitor of CYP3A enzymes, which are crucial for the metabolism of many drugs.[4][12] It also shows inhibitory activity against CYP1A2 and CYP2C19.[17] This inhibition can lead to increased plasma concentrations and enhanced efficacy of co-administered drugs, such as the antimalarial artemisinin.[17]
- P-glycoprotein (P-gp) Inhibition: Chrysosplenetin inhibits the P-gp efflux pump and can
  reverse the upregulation of P-gp and its encoding gene, MDR1, which is often induced by
  other drugs.[9][18] This action reduces the efflux of substrate drugs from cells, increasing
  their intracellular concentration and effectiveness.[18]





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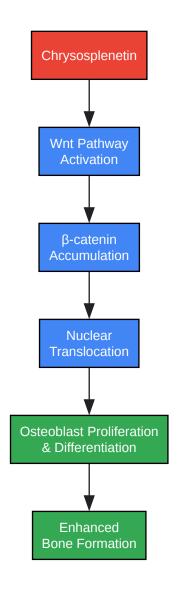
Inhibition of CYP3A and P-gp by **Chrysosplenetin**.

# Activation of the Wnt/β-catenin Signaling Pathway

In the context of bone health, **Chrysosplenetin** has been identified as an activator of a key developmental pathway.

Osteogenesis Promotion: Chrysosplenetin promotes the osteoblastogenesis of human bone marrow stromal cells (hBMSCs).[6][19] It achieves this by activating the canonical Wnt/β-catenin signaling pathway.[6] This activation leads to the accumulation and nuclear translocation of β-catenin, which in turn stimulates the proliferation and differentiation of osteoblasts, suggesting potential therapeutic applications for bone loss conditions like osteoporosis.[19]





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**Chrysosplenetin**'s role in the Wnt/β-catenin pathway.

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